molecular formula C17H21NO2 B14358462 2-[(4-Butoxyanilino)methyl]phenol CAS No. 90383-18-9

2-[(4-Butoxyanilino)methyl]phenol

Cat. No.: B14358462
CAS No.: 90383-18-9
M. Wt: 271.35 g/mol
InChI Key: VWPUKSNWTWOTJC-UHFFFAOYSA-N
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Description

2-[(4-Butoxyanilino)methyl]phenol is a Schiff base derivative featuring a phenol core substituted with a butoxyaniline moiety via a methylene bridge. Its structure combines the electron-rich phenol group and the flexible butoxy chain, which may influence its solubility, reactivity, and intermolecular interactions.

Properties

CAS No.

90383-18-9

Molecular Formula

C17H21NO2

Molecular Weight

271.35 g/mol

IUPAC Name

2-[(4-butoxyanilino)methyl]phenol

InChI

InChI=1S/C17H21NO2/c1-2-3-12-20-16-10-8-15(9-11-16)18-13-14-6-4-5-7-17(14)19/h4-11,18-19H,2-3,12-13H2,1H3

InChI Key

VWPUKSNWTWOTJC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=CC=C(C=C1)NCC2=CC=CC=C2O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Butoxyanilino)methyl]phenol can be achieved through several methods. One common approach involves the nucleophilic aromatic substitution reaction. This method typically requires the presence of a strong base and a suitable solvent. For instance, the reaction between 4-butoxyaniline and 2-chloromethylphenol in the presence of a base like sodium hydroxide can yield the desired product .

Industrial Production Methods

On an industrial scale, the production of 2-[(4-Butoxyanilino)methyl]phenol may involve more efficient and scalable methods. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Butoxyanilino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinones, hydroquinones, and various substituted phenolic derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[(4-Butoxyanilino)methyl]phenol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s phenolic structure makes it a potential candidate for studying antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(4-Butoxyanilino)methyl]phenol involves its interaction with various molecular targets. The phenolic group can participate in hydrogen bonding and electron donation, making it reactive towards electrophiles. The butoxyaniline moiety can further enhance its reactivity and binding affinity to specific targets. These interactions can lead to the modulation of biological pathways and the exertion of its effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-[(4-Butoxyanilino)methyl]phenol with key analogs, emphasizing substituent effects, physicochemical properties, and biological activities:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
2-[(4-Butoxyanilino)methyl]phenol -OH, -(CH₂)C₄H₉O-C₆H₄NH-CH₂- C₁₈H₂₃NO₂ 285.38 Limited data; inferred hydrophobicity due to butoxy chain
2-[(4-Methoxyanilino)methyl]phenol -OH, -(CH₂)OCH₃-C₆H₄NH-CH₂- C₁₅H₁₆NO₂ 242.29 Crystallized in monoclinic system (P2₁/c); intramolecular H-bonding
2-(Anilinomethyl)phenol -OH, -C₆H₅NH-CH₂- C₁₃H₁₃NO 199.25 Orthorhombic crystal structure (Pbca); weak antimicrobial activity
4-Amino-2-phenylphenol -OH, -C₆H₅, -NH₂ C₁₂H₁₁NO 185.22 Toxicological data incomplete; used in dye synthesis
2-Methoxy-4-[(4-methylanilino)methyl]phenol -OCH₃, -OH, -CH₃-C₆H₄NH-CH₂- C₁₅H₁₇NO₂ 257.30 Higher lipophilicity than methoxy analogs; potential bioactivity
2-[(Methylamino)methyl]phenol -OH, -CH₂NHCH₃ C₈H₁₁NO 137.18 Inhibits S. aureus biofilm formation via quorum sensing disruption

Key Observations:

Methoxy groups (e.g., in 2-[(4-Methoxyanilino)methyl]phenol) balance electron-donating effects and moderate hydrophobicity, favoring crystallinity .

Biological Activity: 2-[(Methylamino)methyl]phenol demonstrates low intrinsic antimicrobial activity but synergizes with antibiotics to reduce biofilm formation, suggesting a role in combination therapies . Compounds with bulky substituents (e.g., 4-Amino-2-phenylphenol) may exhibit higher toxicity due to incomplete toxicological profiles .

Structural Flexibility :

  • The methylene bridge (-CH₂-) in Schiff base derivatives allows conformational flexibility, facilitating interactions with biological targets (e.g., enzymes, receptors) .

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